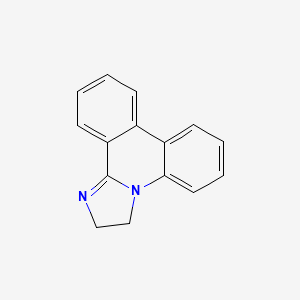

2,3-Dihydroimidazo(1,2-f)phenanthridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dihydroimidazo(1,2-f)phenanthridine is a heterocyclic compound that belongs to the class of imidazo-phenanthridine derivatives. These compounds are known for their unique structural features and significant biological activities. The imidazo-phenanthridine scaffold is a fused ring system that combines the properties of both imidazole and phenanthridine, making it a valuable target in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroimidazo(1,2-f)phenanthridine can be achieved through various synthetic routes. One common method involves the coupling and cyclization of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones in the presence of a catalytic amount of recyclable Fe3O4@SiO2@MOF-199 and a base. This reaction proceeds through a C−C coupling and cyclization process, followed by aromatization to yield the desired product .

Another method involves the reaction of 2-phenyl-1H-imidazoles with 1,2-dihalobenzenes via a tandem palladium-catalyzed N−H/C−H arylation . Additionally, copper-catalyzed tandem C−N and C−C coupling between 2,2′-diiodo-1,1′-biphenyl and imidazole has also been reported .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the aforementioned synthetic routes. The use of recyclable catalysts and efficient reaction conditions is crucial for large-scale production to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroimidazo(1,2-f)phenanthridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazo-phenanthridine derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation reactions, copper catalysts for C−N and C−C coupling, and bases such as sodium hydroxide or potassium carbonate . Reaction conditions typically involve moderate to high temperatures and the use of organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include various imidazo-phenanthridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Biological Activities

The biological activities of 2,3-dihydroimidazo(1,2-f)phenanthridine derivatives have been extensively studied, revealing their potential as therapeutic agents.

Antitumor Activity:

One of the most promising applications is in cancer therapy. The natural alkaloid Zephycandidine A, which contains the imidazo(1,2-f)phenanthridine structure, has shown significant cytotoxic effects against various human cancer cell lines. In vitro studies indicated that Zephycandidine A exhibited IC50 values lower than those of traditional chemotherapeutic agents like cisplatin, demonstrating its potential as an anticancer agent with selectivity towards cancer cells over normal cells .

Enzyme Inhibition:

Additionally, compounds derived from this scaffold have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE). Zephycandidine A was found to exhibit AChE inhibitory activity in a dose-dependent manner, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Properties of Zephycandidine A

Zephycandidine A was isolated from Zephyranthes candida and tested against several cancer cell lines including HL-60 (human myeloid leukemia), A549 (lung cancer), and MCF-7 (breast cancer). The results showed that it induced apoptosis in HL-60 cells significantly more effectively than conventional treatments. Flow cytometry analysis revealed up to 80% apoptosis incidence at certain concentrations .

Case Study 2: Synthesis and Characterization

A comprehensive study on the synthesis of imidazo[1,2-f]phenanthridines via MOF-catalyzed reactions highlighted the efficiency and effectiveness of this approach. The synthesized compounds were characterized using NMR and mass spectrometry techniques to confirm their structures and purity. The study emphasized the scalability of this synthetic route for future pharmaceutical applications .

Potential Applications

The applications of this compound extend beyond anticancer properties:

- Drug Development: Due to its diverse biological activities, it serves as a scaffold for designing novel drugs targeting various diseases.

- Materials Science: The unique properties of imidazo(1,2-f)phenanthridine derivatives make them suitable for developing advanced materials such as phosphorescent complexes used in organic light-emitting diodes (OLEDs).

- Pharmaceutical Research: Ongoing research is exploring modifications to enhance the drug-like properties of these compounds further.

Mechanism of Action

The mechanism of action of 2,3-Dihydroimidazo(1,2-f)phenanthridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, its anti-tumor activity is attributed to its ability to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

2,3-Dihydroimidazo(1,2-f)phenanthridine can be compared with other similar compounds, such as:

Imidazo[1,2-a]pyridines: These compounds share a similar imidazo-fused ring system but differ in their biological activities and applications.

Phenanthridine derivatives: While these compounds also contain the phenanthridine scaffold, the presence of the imidazole ring in this compound imparts unique properties.

Biological Activity

2,3-Dihydroimidazo(1,2-f)phenanthridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the imidazo[1,2-f]phenanthridine family, which is recognized for its potential therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties . It has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Mechanism of Action : The compound targets specific enzymes and receptors involved in cancer progression. For instance, it has been reported to inhibit topoisomerases, which are crucial for DNA replication and transcription in cancer cells. This inhibition leads to DNA damage and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have highlighted its effectiveness against Mycobacterium tuberculosis, showcasing its potential as an antitubercular agent.

- Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values indicating the compound's potency against drug-resistant strains of M. tuberculosis. For example, derivatives of phenanthridine including this compound have shown promising results with MIC values ranging from 4.05 μM to 61.31 μM against different strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

| Compound Modification | Biological Activity |

|---|---|

| Addition of halogens (e.g., chloro) | Enhanced anticancer activity |

| Substitution at the nitrogen position | Altered binding affinity for target enzymes |

These modifications can lead to variations in pharmacological profiles, making structural optimization a key area of research.

Study 1: Anticancer Evaluation

A recent study evaluated the anticancer efficacy of this compound derivatives on various cancer cell lines including breast and lung cancer models. The results indicated that certain derivatives exhibited IC50 values below 10 μM, suggesting potent anticancer activity.

Study 2: Antitubercular Activity

In another investigation focused on the antitubercular properties of this compound, researchers synthesized a series of derivatives and assessed their activity against M. tuberculosis H37Rv strain using both MABA and LORA assays. The study concluded that specific modifications significantly improved the compounds' efficacy against resistant strains .

Properties

CAS No. |

36811-70-8 |

|---|---|

Molecular Formula |

C15H12N2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2,3-dihydroimidazo[1,2-f]phenanthridine |

InChI |

InChI=1S/C15H12N2/c1-2-7-13-11(5-1)12-6-3-4-8-14(12)17-10-9-16-15(13)17/h1-8H,9-10H2 |

InChI Key |

BOXYVDQJGZULRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C3=CC=CC=C3C4=CC=CC=C4C2=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.